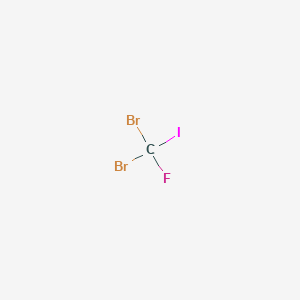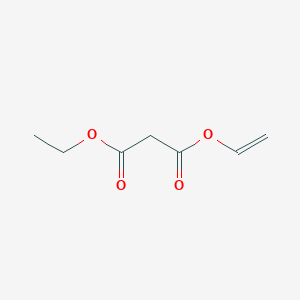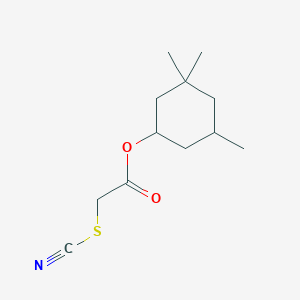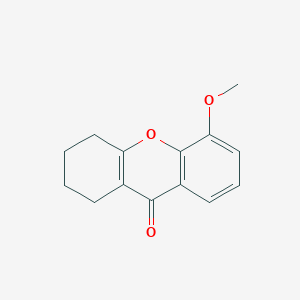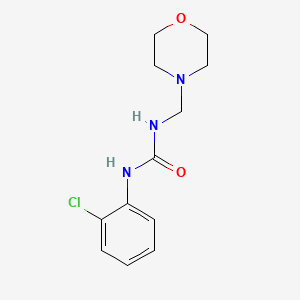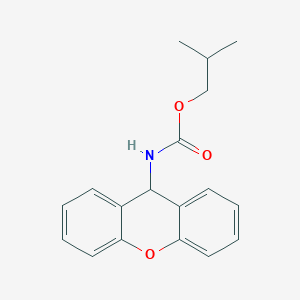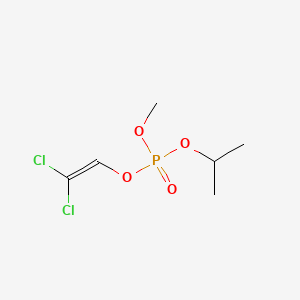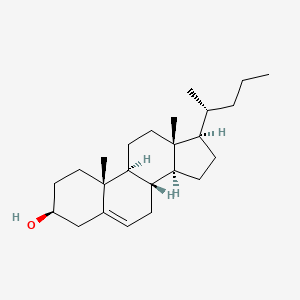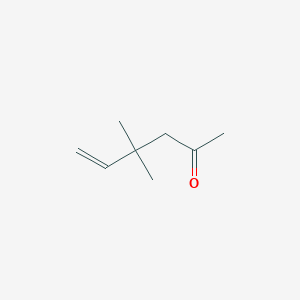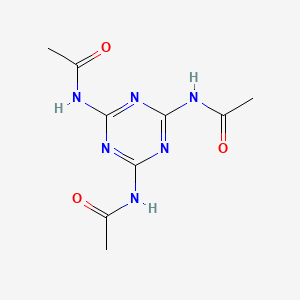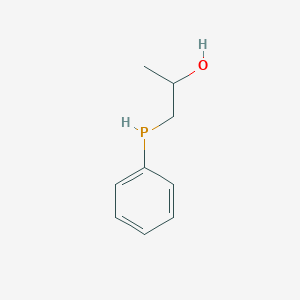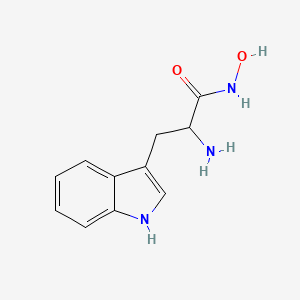
Tryptophanhydroxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tryptophanhydroxamate is a derivative of the amino acid tryptophan, characterized by the presence of a hydroxamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Tryptophanhydroxamate can be synthesized through several methods. One common approach involves the reaction of tryptophan with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Tryptophan and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid.
Procedure: Tryptophan is dissolved in an acidic solution, and hydroxylamine is added. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis or microbial fermentation. These methods offer advantages in terms of yield, purity, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Tryptophanhydroxamate undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the hydroxamate group can yield amines.
Substitution: The hydroxamate group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce amines.
Scientific Research Applications
Tryptophanhydroxamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: this compound is studied for its role in enzyme inhibition, particularly in the inhibition of metalloproteases.
Medicine: It has potential therapeutic applications, including as an anticancer agent due to its ability to inhibit histone deacetylases.
Industry: The compound is used in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tryptophanhydroxamate involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. The hydroxamate group plays a crucial role in chelating metal ions, which is essential for its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
L-Tryptophan: The parent amino acid from which tryptophanhydroxamate is derived.
Hydroxamic Acids: A class of compounds characterized by the presence of the hydroxamate functional group, including compounds like deferoxamine and vorinostat.
Uniqueness
This compound is unique due to its dual nature, combining the properties of tryptophan and hydroxamic acids. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to chelate metal ions and inhibit specific enzymes makes it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
5814-96-0 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-amino-N-hydroxy-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C11H13N3O2/c12-9(11(15)14-16)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13,16H,5,12H2,(H,14,15) |
InChI Key |
LBMAEBPZXXNKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



